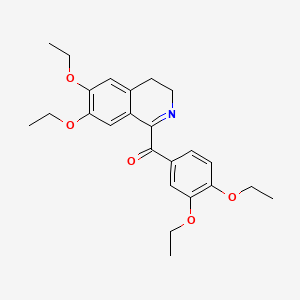

Drotaveraldine

Description

Properties

IUPAC Name |

(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJBCQISYBHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54088-62-9 | |

| Record name | (6,7-Diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Drotaverine's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotaverine is a potent antispasmodic agent belonging to the benzylisoquinoline class of compounds. Structurally related to papaverine, it exhibits significantly higher efficacy in the relaxation of smooth muscle.[1][2][3][4] Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), leading to a cascade of intracellular events that culminate in smooth muscle relaxation.[1][4][5][6] Additionally, drotaverine demonstrates a secondary, minor role as an L-type voltage-dependent calcium channel blocker, further contributing to its spasmolytic effects.[4] Unlike many other antispasmodic drugs, drotaverine is noted for its lack of anticholinergic side effects, enhancing its therapeutic profile.[7] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning drotaverine's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The principal mechanism through which drotaverine exerts its antispasmodic effects is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1][4][5][6] PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][6]

By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP in smooth muscle cells.[1][6] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments required for muscle contraction. Consequently, the inhibition of this pathway results in the relaxation of smooth muscle tissue.

Signaling Pathway of Drotaverine-Induced Smooth Muscle Relaxation

Caption: Signaling pathway of Drotaverine-induced smooth muscle relaxation.

Secondary Mechanism: L-Type Calcium Channel Blockade

In addition to its primary role as a PDE4 inhibitor, drotaverine also functions as a weak, allosteric blocker of L-type voltage-dependent calcium channels (L-VDCCs).[4][8] This action contributes to its spasmolytic properties by reducing the influx of extracellular calcium into smooth muscle cells, a process essential for initiating and maintaining muscle contraction. Studies have shown that drotaverine can inhibit the binding of L-type calcium channel ligands, such as nifedipine and diltiazem, to their receptors.[9]

Quantitative Data

The following tables summarize the available quantitative data for drotaverine's activity.

Table 1: Pharmacokinetic Parameters of Drotaverine

| Parameter | Value | Reference |

| Bioavailability | 24.5 - 91% (highly variable) | [4] |

| Cmax | 292 ± 88 ng/mL | [4] |

| Tmax | 1.9 ± 0.54 hours | [4] |

| Volume of Distribution | 193 ± 48 L | [4] |

| Elimination Half-life | 9.11 ± 1.29 hours (oral) | [1] |

| Renal Clearance | 0.59 ± 0.18 mL/min (oral) | [1] |

Table 2: In Vitro Efficacy of Drotaverine

| Parameter | Tissue/Target | Value | Reference |

| IC50 (vs. [3H]nitrendipine binding) | Pregnant rat uterine membranes | 5.6 µM | [9] |

| IC50 (vs. [3H]diltiazem binding) | Pregnant rat uterine membranes | 2.6 µM | [9] |

| ED50 (vs. Histamine-induced contraction) | Guinea pig bronchi | 8.5 x 10⁻⁵ mol/L | [9] |

| ED50 (vs. Methacholine-induced contraction) | Guinea pig bronchi | 9.3 x 10⁻⁵ mol/L | [9] |

| ED50 (vs. KCl-induced contraction) | Guinea pig bronchi | 7.4 x 10⁻⁵ mol/L | [9] |

| ED50 (Relaxation of pre-contracted airways with Histamine) | Guinea pig airways | 4.7 x 10⁻⁵ mol/L | [9] |

| ED50 (Relaxation of pre-contracted airways with Methacholine) | Guinea pig airways | 4.3 x 10⁻⁵ mol/L | [9] |

| ED50 (Relaxation of pre-contracted airways with KCl) | Guinea pig airways | 2.2 x 10⁻⁵ mol/L | [9] |

Experimental Protocols

Isolated Guinea Pig Trachea Relaxation Study

This ex vivo model is commonly used to assess the relaxant effects of compounds on airway smooth muscle.

Methodology:

-

Tissue Preparation:

-

Male Hartley guinea pigs are sacrificed by a humane method.

-

The trachea is immediately dissected and placed in cold Krebs-Henseleit solution.[2][10][11][12]

-

The trachea is cleaned of connective tissue and cut into rings of 2-3 mm in width.[13]

-

The tracheal rings are suspended in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.[11][12][13]

-

-

Experimental Setup:

-

Each tracheal ring is mounted between two stainless steel hooks, with one end attached to a fixed support and the other to an isometric force transducer.

-

An initial tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.[14]

-

-

Contraction and Relaxation Measurement:

-

The tracheal rings are pre-contracted with a spasmogen such as histamine (10⁻⁶ M) or methacholine (10⁻⁷ M).

-

Once a stable contraction plateau is reached, cumulative concentrations of drotaverine are added to the organ bath.

-

The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by the spasmogen.

-

The EC₅₀ value, the concentration of drotaverine that produces 50% of the maximum relaxation, is then calculated.

-

Krebs-Henseleit Solution Composition (mM): [11] NaCl: 118.0, KCl: 4.7, CaCl₂: 2.52, MgSO₄: 1.64, NaHCO₃: 24.88, KH₂PO₄: 1.18, Glucose: 5.55.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of drotaverine on PDE4 activity. A common method is the fluorescence polarization (FP) assay.[5]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of drotaverine in 100% DMSO.

-

Perform serial dilutions of the drotaverine stock solution to create a concentration gradient.

-

Prepare a solution of recombinant human PDE4 enzyme in assay buffer.

-

Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted drotaverine solutions or a vehicle control (DMSO).

-

Add the PDE4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate (FAM-AMP).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The percentage of PDE4 inhibition is calculated based on the difference in fluorescence polarization between the test wells and control wells (with and without the enzyme).

-

The IC₅₀ value, the concentration of drotaverine that causes 50% inhibition of PDE4 activity, is determined by fitting the data to a dose-response curve.

-

L-Type Calcium Channel Radioligand Binding Assay

This assay determines the affinity of drotaverine for L-type calcium channels by measuring its ability to displace a radiolabeled ligand.[15][16]

Methodology:

-

Membrane Preparation:

-

Prepare membrane homogenates from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex or uterine smooth muscle).

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]nitrendipine).

-

Add increasing concentrations of unlabeled drotaverine.

-

Incubate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The IC₅₀ value is determined from the competition curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

-

Experimental and Logical Workflows

Workflow for Assessing Spasmolytic Activity

Caption: General workflow for assessing the spasmolytic activity of Drotaverine.

Logical Relationship of Drotaverine's Dual Mechanism

Caption: Logical relationship of Drotaverine's dual mechanism of action.

Conclusion

Drotaverine's robust antispasmodic activity is primarily attributed to its selective inhibition of phosphodiesterase 4, leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation. This primary mechanism is complemented by a secondary action as an L-type calcium channel blocker, which further reduces the contractile state of smooth muscle. The dual-action profile, combined with a lack of anticholinergic side effects, establishes drotaverine as a valuable therapeutic agent for the management of various spastic conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of smooth muscle physiology and pharmacology.

References

- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bostonbioproducts.com [bostonbioproducts.com]

- 11. support.harvardapparatus.com [support.harvardapparatus.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

Drotaveraldine as a Metabolite of Drotaverine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is an effective antispasmodic agent utilized for the management of various conditions involving smooth muscle spasms. Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation. The biotransformation of drotaverine is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, drotaveraldine has been identified as a significant metabolite, particularly in preclinical studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a metabolite of drotaverine, focusing on its formation, identification, and the analytical methodologies employed.

Metabolic Pathway of Drotaverine

Drotaverine undergoes extensive hepatic metabolism, with its metabolites being primarily excreted in the bile.[1][2][3] Based on studies conducted in rats, the metabolism of drotaverine is characterized by O-deethylation and subsequent conjugation.[4] The major identified metabolites in rat bile include this compound, 4'-desethyl-drotaverine, 6-desethyl-drotaverine, and 4'-desethyl-drotaveraldine.[1][2] These metabolites are typically found in their glucuronidated forms.[1][3] Unchanged drotaverine is generally not detected in the bile within the therapeutic dosage range.[5][6]

The formation of this compound from drotaverine involves the oxidation of the methylene bridge connecting the isoquinoline and benzylidene moieties to a ketone. The following diagram illustrates the proposed metabolic pathway leading to the formation of this compound and other key metabolites.

Caption: Proposed metabolic pathway of drotaverine in rats.

Quantitative Analysis of Drotaverine Metabolites

Table 1: Summary of Drotaverine Metabolites Identified in Rat Bile

| Metabolite | Method of Identification | Quantitative Data Availability | Reference |

| This compound | TLC, Densitometry | Identified as a major metabolite | Vargay et al., 1980[5] |

| 4'-desethyl-drotaverine | TLC, Densitometry | Identified as a major metabolite | Vargay et al., 1980[5] |

| 6-desethyl-drotaverine | Inferred from literature | Identified as a major metabolite | PubChem[1] |

| 4'-desethyl-drotaveraldine | Inferred from literature | Most predominant metabolite | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the specific identification and quantification of this compound are not extensively reported in recent literature. The foundational work in this area utilized Thin-Layer Chromatography (TLC) coupled with densitometry.

Metabolite Identification in Rat Bile (Vargay et al., 1980)

The following provides a generalized workflow based on the available information from the study by Vargay et al. (1980).[5]

Caption: Generalized workflow for drotaverine metabolite analysis in rat bile.

Methodological Details (Inferred):

-

Animal Model: Male rats.

-

Test Substance: Drotaverine labeled with Carbon-14 (Drotaverine-14C) to facilitate detection.

-

Sample Matrix: Bile.

-

Separation Technique: Thin-Layer Chromatography (TLC). Specific details regarding the stationary phase (e.g., silica gel plates) and mobile phase composition are not available in the reviewed literature.

-

Quantification Technique: Two-dimensional densitometry was used to determine the ratio of the major metabolites.

Modern Analytical Approaches

While specific protocols for this compound are scarce, modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely used for the analysis of drotaverine and would be the methods of choice for contemporary metabolite identification and quantification studies.

Table 2: Analytical Methods for Drotaverine Analysis (Applicable to Metabolite Studies)

| Technique | Sample Matrix | Key Parameters | Reference |

| HPLC | Human Plasma | Column: C18; Mobile Phase: 0.02 M sodium dihydrogen phosphate-methanol (30:70, v/v) containing perchlorate ion at pH 3.2; Detection: UV at 254 nm. | Bolaji et al., 1996[7] |

| LC-MS/MS | Human Plasma | Column: Kinetex C18 (50x3mm, 2.6µm); Mobile Phase: Isocratic with 65:35 (v/v) 0.2% formic acid in water and acetonitrile; Detection: Multiple Reaction Monitoring (MRM) mode with electrospray ionization (positive mode). | Vancea et al., 2014 |

Signaling Pathways

Currently, there is no available scientific literature describing specific signaling pathways associated with this compound. The pharmacological activity of drotaverine is well-established to be mediated through the inhibition of PDE4, leading to increased cAMP levels and smooth muscle relaxation. It is plausible that this compound may or may not retain some of this activity, but further research is required to elucidate its pharmacological profile.

Caption: Mechanism of action of the parent drug, drotaverine.

Conclusion and Future Directions

This compound is a recognized metabolite of drotaverine, formed through oxidative processes in the liver and primarily excreted in the bile as a glucuronide conjugate in rats. While its existence is confirmed, there is a notable lack of comprehensive quantitative data and detailed, modern experimental protocols for its analysis in the public domain. Future research should focus on:

-

Quantitative Profiling: Utilizing advanced analytical techniques like LC-MS/MS to accurately quantify the levels of this compound and other metabolites in various species, including humans.

-

Enzyme Identification: Identifying the specific cytochrome P450 isoenzymes and other enzymatic systems responsible for the biotransformation of drotaverine.

-

Pharmacological Characterization: Investigating the pharmacological activity of this compound, including its potential effects on PDE4 and other relevant signaling pathways, to understand its contribution to the overall therapeutic and toxicological profile of drotaverine.

A deeper understanding of the metabolic fate of drotaverine, with a specific focus on its metabolites like this compound, is essential for a complete characterization of its pharmacology and for ensuring its safe and effective use in clinical practice.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Absorption, distribution and elimination of drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Drotaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Drotaverine, a phosphodiesterase-4 inhibitor used as an antispasmodic agent. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of Drotaverine, supported by quantitative data from human and animal studies, detailed experimental methodologies, and visual representations of key processes.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Drotaverine have been characterized following both oral and intravenous administration. The data presented below is primarily derived from studies involving single-dose administration to healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Drotaverine in Humans (Single 80 mg Dose)

| Parameter | Oral Administration (Mean ± SD) | Intravenous Administration (Mean ± SD) | Reference(s) |

| Cmax (ng/mL) | 292 ± 88 | N/A | [1][2][3][4] |

| Tmax (hours) | 1.9 ± 0.54 | N/A | [1][2][3][4] |

| AUC (ng*h/mL) | 3251 ± 950 | N/A | [1][2][3][4] |

| Half-life (t½) (hours) | 9.11 ± 1.29 | 9.33 ± 1.02 | [1][2][4] |

| Volume of Distribution (Vd) (L) | 193 ± 48 | 195 ± 48 | [1][2][3] |

| Renal Clearance (mL/min) | 0.59 ± 0.18 | 0.73 ± 0.29 | [1][2][4] |

| Absolute Bioavailability (%) | 58.2 ± 18.2 (Range: 24.5 - 91) | N/A | [1][2][3][5] |

N/A: Not Applicable

Table 2: Bioavailability Study of Drotaverine from Different Formulations (Healthy Volunteers)

| Parameter | Test Preparation (20 mg Capsule) (Mean ± SD) | Reference Preparation (Tablet) (Mean ± SD) | Reference(s) |

| Cmax (ng/mL) | 121.89 ± 37.03 | 121.85 ± 37.97 | [6][7] |

| Tmax (hours) | 1.29 ± 0.42 | 1.14 ± 0.34 | [6][7] |

| AUC(0-∞) (ng·h/L) | 1593.92 ± 949.70 | 1705.48 ± 737.78 | [6][7] |

Experimental Protocols

The following sections outline the methodologies employed in key studies to determine the pharmacokinetic and bioavailability parameters of Drotaverine.

Human Pharmacokinetic and Bioavailability Studies

Study Design: A common study design is a randomized, two-way, crossover study.[2][5][8] In a typical study, a cohort of healthy volunteers (e.g., 10-23 individuals) are administered a single oral dose (e.g., 80 mg) of Drotaverine hydrochloride and, after a washout period of at least two weeks, a single intravenous dose of the same amount.[2][5][6][8] For bioavailability comparison between formulations, different oral preparations (e.g., capsule vs. tablet) are administered in a crossover fashion.[6][7]

Blood Sampling: Blood samples are collected at predetermined time points following drug administration. A typical schedule includes pre-dose (0 hours) and multiple post-dose collections, for instance, at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 30 hours.[2] Plasma is separated from the blood samples for subsequent analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC): Drotaverine concentrations in plasma and urine are typically determined using a validated HPLC method with UV detection.[2][5][6][8]

-

Sample Preparation: Plasma samples are alkalinized and extracted with an organic solvent like chloroform. The basic components, including Drotaverine, are then back-extracted into an acidic aqueous solution (e.g., 0.1 M HCl).[9]

-

Chromatographic Conditions:

-

Column: A C18 or a microporous silica column is commonly used.[1][9]

-

Mobile Phase: A mixture of solvents such as n-heptane, dichloromethane, and diethylamine (e.g., in a 50:25:2 ratio) or a combination of a phosphate buffer and methanol has been reported.[1][9]

-

Detector: A variable-wavelength UV detector is used, with the detection wavelength set at a point of sufficient absorbance for Drotaverine, such as 254 nm or 302 nm.[1][9]

-

Internal Standard: An internal standard, such as imipramine HCl or papaverine, is often used to ensure the accuracy and precision of the analysis.[2][6][9]

-

-

Validation: The HPLC method is validated for linearity, precision, accuracy, and specificity to ensure reliable quantification of Drotaverine in biological samples.[6][10] The limit of detection for such methods has been reported to be as low as 6 ng/mL.[6][7]

Animal Metabolism Studies (Rat Model)

Study Design: To investigate the metabolism and excretion of Drotaverine, studies have been conducted on rats.[7][11] In these studies, 14C-labeled Drotaverine is administered either orally or intravenously.

Sample Collection: Bile is collected via cannulation of the common bile duct. Urine and feces are also collected over a defined period (e.g., 96 hours) to determine the routes and extent of excretion.[11]

Analytical Method: The collected bile, urine, and feces are analyzed for radioactivity to quantify the excretion of the drug and its metabolites.[11] Metabolites in the bile are often identified using techniques like thin-layer chromatography (TLC).[7]

Visualizations

Signaling Pathway of Drotaverine's Spasmolytic Action

Caption: Drotaverine's mechanism of action leading to smooth muscle relaxation.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: A typical workflow for a human pharmacokinetic study of Drotaverine.

Discussion of Pharmacokinetic Profile

Absorption: Drotaverine is absorbed after oral administration, with peak plasma concentrations generally reached within 1 to 3 hours.[8][12] However, the oral bioavailability is highly variable, ranging from 24.5% to 91%, with a mean of approximately 58.2%.[1][2][3][5] This variability may be attributed to extensive first-pass metabolism.[8]

Distribution: Drotaverine is widely distributed in the body, with a volume of distribution of approximately 193 to 195 liters.[1][2][8] It is highly bound to plasma proteins, with a binding percentage of 80% to 95%.[8][12] Animal studies using radiolabeled Drotaverine have shown rapid penetration into various organs, with higher initial concentrations in the intestinal wall.[11]

Metabolism: Drotaverine undergoes extensive hepatic metabolism, which is the primary route of its elimination.[1][2][3][13] The main metabolic pathway is O-deethylation, leading to the formation of mono- and di-phenolic compounds, which are subsequently conjugated with glucuronic acid.[8] In rats, the major identified metabolites are 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine, with the latter being the most predominant metabolite eliminated in the bile.[1][2][3][13]

Excretion: The metabolites of Drotaverine are excreted in both urine and feces.[8][12] Approximately 20% of the administered dose is eliminated in the urine, while about 67% is found in the feces, suggesting significant biliary excretion.[1][2][3][11] The elimination half-life of Drotaverine is approximately 7 to 12 hours.[8][12] Renal clearance accounts for a very small fraction of the total plasma clearance, confirming that non-renal routes are the primary mode of elimination.[5][9] Animal studies have shown that a significant portion of the administered dose is excreted in the bile as glucuronide conjugates.[11]

Conclusion

Drotaverine exhibits a pharmacokinetic profile characterized by variable oral absorption, extensive distribution, and primary elimination through hepatic metabolism. The significant inter-individual variation in bioavailability following oral administration is a critical consideration for its clinical use and for the development of new formulations. The detailed understanding of its ADME properties, as outlined in this guide, is essential for researchers and professionals involved in the further development and optimization of Drotaverine-based therapies.

References

- 1. A new method for high-performance liquid chromatographic determination of drotaverine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability study of drotaverine from capsule and tablet preparations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability Study of Drotaverine from Capsule and Tablet Preparations in Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. The intestinal absorption and excretion of 14C drotaverin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioavailability of drotaverine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. "A New RP-HPLC Method for the Simultaneous Determination of Drotaverine Hydrochloride and Paracetamol in a Tablet Dosage Form" | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 12. Efficacy and safety of fixed-dose combination of drotaverine hydrochloride (80 mg) and paracetamol (500 mg) in amelioration of abdominal pain in acute infectious gastroenteritis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Drotaveraldine: An Examination of Biological Activity Through its Parent Compound, Drotaverine

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct in-vitro and in-vivo studies specifically investigating the biological activity of Drotaveraldine, a primary metabolite of Drotaverine, are not extensively available in the public scientific literature. Therefore, this technical guide provides a comprehensive overview of the well-documented biological activities of its parent compound, Drotaverine, as a proxy to infer potential areas of interest for this compound research.

Introduction

Drotaverine is a benzylisoquinoline derivative and a potent antispasmodic agent used in the treatment of various conditions involving smooth muscle spasms, such as those affecting the gastrointestinal, biliary, and genitourinary tracts.[1][2] Its primary mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4) and a secondary effect on L-type calcium channels.[3][4][5] Drotaverine undergoes extensive hepatic metabolism, with this compound being one of its major identified metabolites.[1] Understanding the biological profile of Drotaverine is crucial for contextualizing the potential activities of its metabolites.

In Vitro Biological Activity of Drotaverine

The in-vitro effects of Drotaverine have been characterized through various assays, primarily focusing on its spasmolytic and cytostatic properties.

Phosphodiesterase 4 (PDE4) Inhibition

Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][6] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation.[7]

Calcium Channel Blockade

In addition to PDE4 inhibition, Drotaverine exhibits minor allosteric blocking properties on voltage-dependent L-type calcium channels.[1][5] This action contributes to its spasmolytic effects by reducing the influx of extracellular calcium required for smooth muscle contraction.[3][5]

Cytostatic Effects

In-vitro studies have demonstrated that Drotaverine possesses cytostatic effects on several human tumor cell lines and nonmalignant mouse fibroblasts.[1][2]

Table 1: Summary of In Vitro Quantitative Data for Drotaverine

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (PDE4 Inhibition) | Data not available in cited sources | - | |

| IC50 (L-type Ca2+ Channel Binding - [3H]nitrendipine) | 5.6 µM | Pregnant rat uterine membranes | [4] |

| IC50 (L-type Ca2+ Channel Binding - [3H]diltiazem) | 2.6 µM | Pregnant rat uterine membranes | [4] |

| ED50 (Relaxation of pre-contracted guinea pig trachea - Histamine-induced) | 4.7 x 10⁻⁵ mol/L | Guinea pig trachea | [8] |

| ED50 (Relaxation of pre-contracted guinea pig trachea - Methacholine-induced) | 4.3 x 10⁻⁵ mol/L | Guinea pig trachea | [8] |

| ED50 (Relaxation of pre-contracted guinea pig trachea - KCl-induced) | 2.2 x 10⁻⁵ mol/L | Guinea pig trachea | [8] |

In Vivo Biological Activity of Drotaverine

In-vivo studies have primarily focused on the pharmacokinetics and therapeutic efficacy of Drotaverine as a spasmolytic agent.

Pharmacokinetics

Following oral administration, Drotaverine is absorbed, but its bioavailability is highly variable.[1] It undergoes extensive hepatic metabolism, leading to the formation of metabolites including this compound.[1]

Table 2: Summary of In Vivo Pharmacokinetic Data for Drotaverine (80 mg oral dose)

| Parameter | Mean Value (± SD) | Range | Reference |

| Absolute Bioavailability | 58.2 ± 18.2% | 24.5 - 91% | [1] |

| Cmax | 292 ± 88 ng/mL | - | [1] |

| Tmax | 1.9 ± 0.54 hours | - | [1] |

| AUC | 3251 ± 950 ng*h/mL | - | [1] |

| Volume of Distribution | 193 ± 48 L | - | [1] |

| Biological Half-Life | 9.11 ± 1.29 hours | - | [1] |

Spasmolytic Efficacy

Clinical studies have demonstrated the efficacy of Drotaverine in treating smooth muscle spasms in various conditions, including irritable bowel syndrome and in augmenting labor.[2][9]

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

A common method to assess PDE inhibition is a two-step radioassay.

-

Reaction Initiation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, radioactively labeled cAMP (e.g., [³H]-cAMP), and the test compound (Drotaverine). The reaction is initiated by adding the PDE enzyme preparation.

-

Incubation: The mixture is incubated at 30°C for a defined period.

-

Reaction Termination: The reaction is stopped by heat inactivation (e.g., boiling for 1-2 minutes).

-

Conversion to Adenosine: Snake venom phosphodiesterase is added to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Separation: The unreacted [³H]-cAMP is separated from the [³H]-adenosine using an anion-exchange resin (e.g., Dowex).

-

Quantification: The amount of [³H]-adenosine is quantified by liquid scintillation counting, which is proportional to the PDE activity. The inhibitory effect of the test compound is determined by comparing the activity in its presence to a control without the inhibitor.

In Vitro Calcium Channel Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for calcium channels.

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., pregnant rat uterine membranes for L-type calcium channels) is homogenized and centrifuged to isolate the cell membranes.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target site (e.g., [³H]nitrendipine or [³H]diltiazem) in the presence of varying concentrations of the test compound (Drotaverine).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined.

Signaling Pathways and Experimental Workflows

Conclusion

While specific data on the biological activity of this compound remains elusive in the reviewed literature, the extensive research on its parent compound, Drotaverine, provides a strong foundation for inferring its potential pharmacological profile. Drotaverine acts primarily as a PDE4 inhibitor and a weak calcium channel blocker, leading to its effective spasmolytic properties. Future research should focus on isolating this compound and its other metabolites to conduct direct in-vitro and in-vivo studies. This would elucidate their specific contributions to the overall therapeutic effects and potential side effects observed after Drotaverine administration, providing a more complete understanding of its pharmacology. Such studies would be invaluable for drug development professionals seeking to optimize spasmolytic therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 4. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Drotaverine's Role as a Phosphodiesterase-4 Inhibitor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent used in the treatment of various conditions involving smooth muscle spasm.[1] Its primary mechanism of action is the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to a cascade of events that culminates in smooth muscle relaxation. This technical guide provides a comprehensive overview of drotaverine's function as a PDE4 inhibitor, detailing its mechanism, quantitative inhibitory data, relevant signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[4] The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in smooth muscle cells, inflammatory cells, and brain tissue.

Drotaverine exerts its spasmolytic effect by selectively inhibiting the PDE4 isoenzyme.[2][5] This inhibition prevents the breakdown of cAMP to adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA).[3] PKA then phosphorylates downstream targets, including Myosin Light Chain Kinase (MLCK). Phosphorylation renders MLCK inactive, preventing it from phosphorylating myosin light chains.[3] This interruption of the actin-myosin contractile process leads to the relaxation of smooth muscle tissues.[3][5]

Beyond its primary PDE4 inhibitory role, some studies suggest that drotaverine may also possess minor calcium channel blocking properties, which could contribute to its overall spasmolytic effect.[1][3][6] However, its principal and most well-characterized mechanism remains the inhibition of PDE4.

Quantitative Analysis: Inhibitory Potency and Selectivity

The efficacy of a PDE inhibitor is defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for a specific PDE isoenzyme. While specific IC50 values for drotaverine against a full panel of PDE isoenzymes are not consistently reported across publicly available literature, its functional selectivity for PDE4 is well-established as the basis for its therapeutic action. For context, the potency of various well-characterized PDE4 inhibitors is presented to illustrate the typical range of activity for this class of drugs.

Table 1: Comparative IC50 Values of Known PDE4 Inhibitors

| Compound | PDE Isoform | IC50 Value | Notes |

|---|---|---|---|

| Rolipram | PDE4 | ~100 nM | A well-characterized, selective PDE4 inhibitor.[7] |

| (S)-Zl-n-91 | PDE4D2 | 12 nM | Highly potent and selective experimental inhibitor.[7] |

| (S)-Zl-n-91 | PDE4B2B | 20 nM | Demonstrates high affinity for different PDE4 subtypes.[7] |

| Apremilast | PDE4 | - | Clinically utilized PDE4 inhibitor for inflammatory conditions.[8] |

| Crisaborole | PDE4 | 490 nM | A topical PDE4 inhibitor for atopic dermatitis.[9] |

| GSK256066 | PDE4 | 3.2 pM | A highly potent PDE4 inhibitor with marked selectivity.[9] |

Note: This table provides context for the potency of selective PDE4 inhibitors. Specific, directly comparable IC50 values for Drotaverine against multiple PDE families were not available in the searched literature.

Signaling Pathways and Experimental Workflows

cAMP-PKA Signaling Pathway in Smooth Muscle Relaxation

Drotaverine's inhibition of PDE4 directly impacts the cAMP signaling cascade. The diagram below illustrates this pathway, showing how drotaverine intervention leads to an increase in cAMP and subsequent smooth muscle relaxation.

Caption: Drotaverine's mechanism via PDE4 inhibition in the cAMP pathway.

Experimental Workflow: PDE Inhibition Assay

Characterizing a compound like drotaverine as a PDE inhibitor involves specific biochemical assays. The following diagram outlines a typical workflow for a fluorescence-based PDE inhibition assay.

Caption: Standard workflow for a phosphodiesterase (PDE) inhibition assay.

Experimental Protocols

This section provides a detailed, representative protocol for determining the PDE4 inhibitory activity of a test compound like drotaverine. This protocol is based on common methodologies for fluorescence polarization or luminescence-based assays.[10]

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence-Based)

Objective: To determine the IC50 value of Drotaverine for the PDE4 enzyme.

1. Materials and Reagents:

-

Test Compound: Drotaverine hydrochloride stock solution (e.g., 10 mM in DMSO).

-

Positive Control: Rolipram stock solution (e.g., 1 mM in DMSO).

-

Enzyme: Purified, recombinant human PDE4 enzyme.

-

Substrate: Cyclic AMP (cAMP).

-

Assay Buffer: Tris-HCl based buffer (e.g., 20 mM Tris-HCl, pH 7.4), containing MgCl2 and BSA.[11]

-

Detection Kit: A commercial fluorescence-based PDE assay kit (e.g., using a fluorescently labeled cAMP competitor).

-

Plate: Low-volume, black, 384-well microplate.

-

Instrumentation: Microplate reader capable of fluorescence detection.

2. Procedure:

-

Compound Plating:

-

Prepare serial dilutions of the Drotaverine stock solution in DMSO.

-

Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 20-50 nL) of each Drotaverine dilution, Rolipram (positive control), and pure DMSO (negative control) into the appropriate wells of the 384-well plate.

-

-

Enzyme Addition:

-

Dilute the PDE4 enzyme stock to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.[10]

-

Add the diluted PDE4 enzyme solution (e.g., 5 µL) to all wells except for the "no enzyme" blanks.

-

-

Pre-incubation:

-

Gently mix the plate on a plate shaker for 1 minute.

-

Pre-incubate the plate for 15-20 minutes at room temperature to allow the test compounds to bind to the enzyme.[10]

-

-

Reaction Initiation:

-

Prepare the cAMP substrate solution in assay buffer at a concentration near its Michaelis-Menten constant (Km) for PDE4.

-

Add the cAMP substrate solution (e.g., 5 µL) to all wells to initiate the enzymatic reaction.

-

-

Enzymatic Reaction Incubation:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10] The incubation time should be optimized to achieve approximately 20-30% substrate turnover in the negative control (DMSO) wells.

-

-

Signal Detection:

-

Stop the reaction and generate a signal by adding the detection reagents as per the manufacturer's protocol. This typically involves adding a binding agent and a fluorescent tracer that competes with the remaining cAMP.

-

Incubate for the time specified by the kit (e.g., 30-60 minutes).

-

Measure the fluorescence polarization or intensity on a compatible microplate reader.

-

3. Data Analysis:

-

The raw fluorescence data is converted to percent inhibition relative to the high (DMSO, 0% inhibition) and low (Rolipram, 100% inhibition) controls.

-

The percent inhibition values are plotted against the logarithm of the Drotaverine concentration.

-

A four-parameter logistic regression curve is fitted to the data to determine the IC50 value, which is the concentration of Drotaverine that produces 50% inhibition of PDE4 activity.

Therapeutic Implications and Conclusion

Drotaverine's selective inhibition of PDE4 makes it an effective antispasmodic for conditions affecting the gastrointestinal, biliary, and genitourinary tracts.[1] By elevating cAMP, it potently relaxes smooth muscle, alleviating spasms and associated pain. Its targeted action on PDE4, with less effect on other PDE isoenzymes like PDE3 (prevalent in cardiac muscle), contributes to a favorable safety profile concerning cardiovascular side effects.

Recent research has also explored the potential of PDE4 inhibitors, including drotaverine, in other therapeutic areas such as inflammatory diseases and neurodegenerative disorders like Alzheimer's disease, due to the role of cAMP in modulating inflammation and neuronal function.[4][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 4. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]

- 5. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 7. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drotaverine Inhibitor of PDE4: Reverses the Streptozotocin Induced Alzheimer's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The nascent stages of Drotaveraldine: A technical chronicle of its early discovery and characterization

FOR IMMEDIATE RELEASE

This technical guide delves into the foundational research surrounding Drotaveraldine, a significant metabolite of the antispasmodic drug Drotaverine. The document is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the early scientific endeavors to identify, synthesize, and characterize this compound. The focus is on the initial pharmacological understanding, which was primarily shaped by studies on its parent drug, Drotaverine.

Introduction: The Emergence of a Metabolite of Interest

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, was developed as a potent smooth muscle relaxant.[1][2] Early investigations into its metabolic fate in animal models were crucial for understanding its complete pharmacological profile. It was within this context that this compound was first identified as a major metabolite of Drotaverine, particularly in preclinical studies involving rats.[3][4] The discovery prompted further inquiry into its own potential biological activity and contribution to the overall therapeutic effects of Drotaverine.

Early Synthesis and Discovery

The initial availability of this compound for study was likely as a byproduct of Drotaverine synthesis.[5] One of the known synthesis routes for Drotaverine involves a dehydrogenation step, which can lead to the formation of this compound as an impurity.[5] Early researchers would have likely focused on isolating and purifying this byproduct to obtain sufficient quantities for pharmacological screening.

The discovery of this compound as a metabolite was a direct result of early drug metabolism studies. These investigations, primarily conducted in rats, aimed to elucidate the biotransformation of Drotaverine. Through the analysis of bile, researchers identified several metabolites, with this compound being one of the prominent ones.[3][4]

Pharmacological Characterization

The primary mechanism of action attributed to the parent drug, Drotaverine, is the selective inhibition of phosphodiesterase 4 (PDE4).[1][6][7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates a cascade of events resulting in the relaxation of smooth muscle cells.[6][8] Additionally, Drotaverine is suggested to possess calcium channel blocking properties, further contributing to its spasmolytic effects.[1][9]

Given that this compound is a major metabolite, it was hypothesized that it might share a similar pharmacological profile. Early research, therefore, would have focused on assessing its ability to inhibit PDE4 and induce smooth muscle relaxation.

In Vitro Pharmacological Screening

Experimental Protocols

The following are detailed methodologies representative of the key experiments that would have been conducted in the early research on this compound.

Isolation and Identification of this compound from Biological Samples (Rat Bile)

This protocol is based on early methods for studying drug metabolism.[3][4]

Objective: To isolate and identify this compound from the bile of rats treated with Drotaverine.

Methodology:

-

Animal Dosing: Male Wistar rats would be administered a dose of Drotaverine, potentially radiolabeled with Carbon-14 for easier tracking.[3]

-

Bile Collection: Following administration, bile would be collected over a specified period.[3]

-

Sample Preparation: The collected bile would be treated to deconjugate the metabolites, as they were often found in conjugated form.[3]

-

Thin-Layer Chromatography (TLC): The prepared bile samples would be spotted on silica gel TLC plates.[3] A suitable solvent system, such as chloroform saturated with ammonia, would be used for development.[4]

-

Visualization and Identification: The separated spots would be visualized, and the retention factor (Rf) of the suspected this compound spot would be compared to a reference standard.

-

Quantification: The amount of this compound could be quantified using two-dimensional densitometry.[3]

Assessment of Smooth Muscle Relaxant Activity (Isolated Organ Bath)

This protocol is a standard method for evaluating the effects of compounds on smooth muscle contraction.[10][11][12]

Objective: To determine the smooth muscle relaxant properties of this compound.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue, such as guinea pig ileum or rat aorta, would be dissected and mounted in an isolated organ bath containing a physiological salt solution.[10]

-

Induction of Contraction: A contractile agent (e.g., histamine, methacholine, or potassium chloride) would be added to the bath to induce a stable muscle contraction.[9]

-

Application of this compound: Increasing concentrations of this compound would be cumulatively added to the bath.

-

Measurement of Relaxation: The resulting relaxation of the muscle tissue would be measured using a force transducer and recorded.

-

Data Analysis: The concentration-response curve would be plotted to determine the potency of this compound as a smooth muscle relaxant.

Data Presentation

Due to the limited availability of specific early quantitative data for this compound, the following table presents the known pharmacokinetic parameters of its parent compound, Drotaverine, in humans. This data provides context for the therapeutic window and metabolic turnover within which this compound is formed.

| Parameter | Route of Administration | Value (Mean ± SD) | Unit | Reference |

| Pharmacokinetics of Drotaverine in Humans | ||||

| Bioavailability | Oral (80 mg) | 58.2 ± 18.2 | % | [3] |

| Tmax | Oral (80 mg) | 1.9 ± 0.54 | hours | [3] |

| Cmax | Oral (80 mg) | 292 ± 88 | ng/mL | [3] |

| Volume of Distribution | Oral (80 mg) | 193 ± 48 | L | [3] |

| Volume of Distribution | Intravenous (80 mg) | 195 ± 48 | L | [3] |

| Half-life | Oral (80 mg) | 9.11 ± 1.29 | hours | [1] |

| Half-life | Intravenous (80 mg) | 9.33 ± 1.02 | hours | [1] |

| Renal Clearance | Oral (80 mg) | 0.59 ± 0.18 | mL/min | [3] |

| Renal Clearance | Intravenous (80 mg) | 0.73 ± 0.29 | mL/min | [3] |

Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of this compound via PDE4 inhibition.

Experimental Workflow

Caption: Experimental workflow for the identification and pharmacological testing of this compound.

Conclusion

The early research into this compound was intrinsically linked to the study of its parent compound, Drotaverine. Identified as a major metabolite, the scientific community logically sought to understand its contribution to the overall antispasmodic effect. While direct quantitative evidence from these early studies is scarce, the established methodologies of the time, such as thin-layer chromatography for metabolite identification and isolated organ bath experiments for pharmacological screening, provided the foundational knowledge. The hypothesized mechanism of action, centered around PDE4 inhibition, remains the most plausible explanation for its smooth muscle relaxant properties. This technical guide serves as a reconstruction of the likely scientific journey in the early days of this compound research, highlighting the logical progression from discovery to initial characterization. Further research to uncover archived experimental data would be invaluable in fully elucidating the early history of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thin-layer chromatographic method for separation and determination of papaverine and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]

- 9. dmt.dk [dmt.dk]

- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core Effects of Drotaveraldine on Smooth Muscle Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular and cellular effects of Drotaveraldine (also known as Drotaverine) on smooth muscle cells. This compound is a potent antispasmodic agent structurally related to papaverine, but with a more favorable therapeutic profile.[1] Its efficacy in treating spasms in the gastrointestinal, biliary, and genitourinary tracts stems from a dual mechanism of action: selective inhibition of the phosphodiesterase-4 (PDE4) enzyme and blockade of L-type voltage-operated calcium channels (L-VOCCs).[2][3] This document consolidates quantitative data on its potency, details key experimental protocols for its evaluation, and presents visual diagrams of its signaling pathways and relevant experimental workflows to support further research and development.

Primary Mechanism of Action: Phosphodiesterase-4 Inhibition

The principal mechanism underlying this compound's spasmolytic effect is the selective inhibition of phosphodiesterase-4 (PDE4).[1][3] PDE4 is the primary enzyme responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[4]

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP triggers a signaling cascade that promotes muscle relaxation:

-

Activation of Protein Kinase A (PKA): Increased cAMP levels activate PKA.

-

Inactivation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and subsequently inactivates MLCK.

-

Inhibition of Contraction: Inactivated MLCK is unable to phosphorylate the myosin light chain, a critical step for the interaction between actin and myosin filaments. This prevents the formation of cross-bridges and results in smooth muscle relaxation.

A significant advantage of this mechanism is the absence of anticholinergic effects, which are common with other antispasmodic agents.[2]

Signaling Pathway Diagram

The following diagram illustrates the PDE4 inhibition pathway initiated by this compound.

Secondary Mechanism: Calcium Channel Blockade

In addition to PDE4 inhibition, this compound exhibits a calcium-antagonistic effect by directly interacting with L-type voltage-operated calcium channels (L-VOCCs).[4][5] This action contributes significantly to its spasmolytic properties.

By blocking these channels, this compound inhibits the influx of extracellular calcium ions into the smooth muscle cell.[5] Since calcium is a direct trigger for the contractile machinery, reducing its intracellular availability enhances the relaxation effect and prevents spasms induced by membrane depolarization.[5] Studies have shown that this compound is significantly more potent at inhibiting contractions induced by high potassium (KCl), which directly depolarizes the cell membrane and opens L-VOCCs, compared to receptor-mediated contractile agents.[4][6]

Quantitative Data Presentation

The potency of this compound has been quantified in various experimental models. The following tables summarize key inhibitory and effective concentration values.

Table 1: Potency in Functional Smooth Muscle Assays

| Tissue / Model | Contractile Agent | Parameter | Value (µM) | Reference(s) |

| Guinea Pig Airway | Histamine | ED₅₀ | 47 | [2] |

| Guinea Pig Airway | Methacholine | ED₅₀ | 43 | [2] |

| Guinea Pig Airway | KCl | ED₅₀ | 22 | [2] |

| Rat Uterine Smooth Muscle | (Spontaneous) | IC₅₀ | 2.6 - 5.6 | [7] |

Table 2: Potency in Binding and Channel Blocking Assays

| Target | Ligand / Model | Parameter | Value (µM) | Reference(s) |

| L-type Ca²⁺ Channel (Rat Uterus) | [³H]diltiazem binding | IC₅₀ | 2.6 | [2] |

| L-type Ca²⁺ Channel (Rat Uterus) | [³H]nitrendipine binding | IC₅₀ | 5.6 | [2] |

Detailed Experimental Protocols

Protocol: Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes a standard method for assessing the relaxant effect of this compound on pre-contracted smooth muscle tissue strips ex vivo.

1. Tissue Preparation:

- Euthanize a laboratory animal (e.g., guinea pig) via an approved method.

- Isolate the desired smooth muscle tissue (e.g., trachea, ileum, aorta) and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

- Carefully dissect the tissue to create strips or rings of appropriate dimensions (e.g., 2-3 mm wide, 10-15 mm long).

2. System Setup:

- Suspend the tissue strip in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with carbogen (95% O₂, 5% CO₂).

- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

3. Equilibration and Viability Check:

- Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.0 g), washing with fresh Krebs solution every 15-20 minutes.

- Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability and to normalize subsequent responses. Wash out the KCl and allow the tissue to return to baseline.

4. Experimental Procedure:

- Induce a stable, submaximal contraction using a contractile agonist (e.g., histamine, carbachol, or KCl).

- Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

- Record the resulting relaxation at each concentration until a maximal response is achieved or the concentration range is exhausted.

5. Data Analysis:

- Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction.

- Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

Protocol: Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for measuring the inhibitory effect of this compound on PDE4 activity using a commercially available assay kit.

1. Reagent Preparation:

- Prepare the PDE Assay Buffer, the cyclic nucleotide substrate (cAMP), and the purified recombinant human PDE4 enzyme according to the kit manufacturer's instructions.

- Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of test concentrations. Include a known non-selective PDE inhibitor (e.g., IBMX) as a positive control.

2. Assay Procedure (96-well plate format):

- To appropriate wells, add the PDE Assay Buffer.

- Add the this compound dilutions or control compounds to the test wells. Add vehicle (e.g., DMSO) to control wells.

- Add the diluted PDE4 enzyme solution to all wells except for the "no enzyme" blank.

- Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

- Initiate the reaction by adding the cAMP substrate solution to all wells.

- Incubate the plate for a specified time (e.g., 30-60 minutes) at the recommended temperature (e.g., 30°C or 37°C).

3. Signal Detection:

- Stop the reaction and generate a detectable signal according to the kit's principle (e.g., by adding a detection reagent that produces luminescence or a colorimetric product).

- Measure the signal using a microplate reader (luminometer or spectrophotometer).

4. Data Analysis:

- Subtract the blank readings from all other readings.

- Calculate the percentage of PDE4 inhibition for each this compound concentration relative to the vehicle control.

- Plot the inhibition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the PDE4 activity).

Mandatory Visualizations

Experimental Workflow: Organ Bath Assay

Logical Relationship: Dual Mechanism of Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Drotaverine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drotaverine, also known as Drotaveraldine, is a potent antispasmodic drug structurally related to papaverine. It exerts its effect through the inhibition of phosphodiesterase IV (PDE4) in smooth muscle cells, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent muscle relaxation.[1][2][3] Accurate quantification of Drotaverine in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of Drotaverine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Drotaverine

Drotaverine's primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, Drotaverine increases the intracellular concentration of cAMP.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin light chains, which is a critical step for the contraction of smooth muscle. This cascade of events ultimately leads to smooth muscle relaxation.[3][4] A secondary mechanism involves the blockade of L-type voltage-operated calcium channels, which further contributes to its spasmolytic effect.[5]

Analytical Techniques: Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of Drotaverine in biological samples.

Table 1: HPLC Methods for Drotaverine Quantification

| Parameter | Method 1[1] | Method 2[4] |

| Biological Matrix | Human Plasma | Human Plasma & Urine |

| Column | Thermo BDS Hypersil C8 (250x4.6 mm, 5 µm) | C18 |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (20 mM, pH 3.5) (55:45 v/v) | 0.02 M Sodium Dihydrogen Phosphate:Methanol (30:70 v/v) with perchlorate ion, pH 3.2 |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 230 nm | UV at 254 nm |

| Linearity Range | 32 - 960 ng/mL | Not Specified |

| LOD | 11 ng/mL | 6 ng/mL |

| LOQ | 32 ng/mL | Not Specified |

| Recovery | 98.68% | Not Specified |

| Internal Standard | Diclofenac Sodium | Papaverine |

Table 2: LC-MS/MS Methods for Drotaverine Quantification

| Parameter | Method 1[2] | Method 2[3] |

| Biological Matrix | Human Plasma | Human Plasma |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (with methanol) |

| Column | C18 | Kinetex C18 (50x3 mm, 2.6 µm) |

| Mobile Phase | Gradient | 0.2% Formic Acid in Water:Acetonitrile (65:35 v/v) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Ionization Mode | Positive Ion Mode | Positive Ion Mode (Electrospray Ionization) |

| MRM Transition | m/z 100 → 500 amu (Note: This appears unusual and may be a typographical error in the source) | Not Specified |

| Linearity Range | 0.993 - 498.245 ng/mL | 2.24 - 448 ng/mL |

| LLOQ | 1.013 ng/mL | 2.24 ng/mL |

| Precision (CV%) | Intra-day: 0.14 - 0.90% | < 6.3% |

| Accuracy | Intra-day: 98.033 - 100.583% | Bias < 5.4% |

| Recovery | Not Specified | 91 - 98% |

| Internal Standard | Not Specified | Imipramine |

Experimental Protocols

Protocol 1: Quantification of Drotaverine in Human Plasma by HPLC-UV

This protocol is based on the method described by S. P. Shrivastava et al.[1]

1. Materials and Reagents

-

Drotaverine Hydrochloride reference standard

-

Diclofenac Sodium (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Phosphoric Acid (85%)

-

Dichloromethane (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Human plasma (blank, drug-free)

-

HPLC grade water

2. Instrumentation

-

HPLC system with UV detector

-

Thermo BDS Hypersil C8 column (250 x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Evaporator

3. Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM Ammonium Acetate buffer and adjust the pH to 3.5 ± 0.05 with 85% phosphoric acid. Mix with acetonitrile in a ratio of 45:55 (v/v). Filter and degas before use.

-

Standard Stock Solutions: Prepare stock solutions of Drotaverine and Diclofenac Sodium in methanol.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with mobile phase to obtain a series of concentrations for the calibration curve.

4. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Diclofenac Sodium).

-

Add 25 µL of the respective working standard solution of Drotaverine (for calibration curve and QC samples) or methanol (for blank samples).

-

Vortex for 1 minute.

-

Add 3 mL of the extraction solvent (Dichloromethane:Isopropyl Alcohol, 80:20 v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

5. Chromatographic Conditions

-

Column: Thermo BDS Hypersil C8 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Ammonium Acetate Buffer (20 mM, pH 3.5) (55:45 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

Protocol 2: Quantification of Drotaverine in Human Plasma by LC-MS/MS

This protocol is based on the method described by S. Vancea et al.[3][6]

1. Materials and Reagents

-

Drotaverine Hydrochloride reference standard

-

Imipramine (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Human plasma (blank, drug-free)

-

LC-MS grade water

2. Instrumentation

-

LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

Kinetex C18 column (50 x 3 mm, 2.6 µm)

-

Centrifuge

-

Vortex mixer

3. Preparation of Solutions

-

Mobile Phase: Mix 0.2% (v/v) formic acid in water with acetonitrile in a ratio of 65:35 (v/v).

-

Standard Stock Solutions: Prepare stock solutions of Drotaverine and Imipramine in methanol.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol:water (50:50, v/v).

4. Sample Preparation (Protein Precipitation)

-

To 0.24 mL of human plasma in a microcentrifuge tube, add the internal standard solution (Imipramine).

-

Add the respective working standard solution of Drotaverine.

-

Precipitate the plasma proteins by adding an excess of methanol.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial.

-

Inject 4 µL of the supernatant directly into the LC-MS/MS system.

References

- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]

- 4. Drotaverine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Protocols for administering Drotaveraldine in research experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drotaverine is a potent antispasmodic drug, structurally related to papaverine but with a more favorable therapeutic profile.[1] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscles.[2][3] Additionally, drotaverine exhibits properties of a calcium channel blocker, specifically targeting L-type voltage-operated calcium channels (L-VOCC), which contributes to its spasmolytic effects.[1][4] This dual mechanism of action makes it a subject of interest in various research fields beyond its clinical use for gastrointestinal and genitourinary spasms.[1][4]

These application notes provide detailed protocols for the administration of drotaverine hydrochloride in common in vitro and in vivo research experiments.

Data Presentation

Table 1: In Vitro Efficacy of Drotaverine in Guinea Pig Tracheal Smooth Muscle

| Contractile Agent | Drotaverine ED₅₀ (mol/L) - Relaxation of Pre-contracted Tissue | Drotaverine ED₅₀ (mol/L) - Inhibition of Contraction |

| Histamine | 4.7 x 10⁻⁵ | 8.5 x 10⁻⁵ |

| Methacholine | 4.3 x 10⁻⁵ | 9.3 x 10⁻⁵ |

| Potassium Chloride (KCl) | 2.2 x 10⁻⁵ | 7.4 x 10⁻⁵ |

| Data sourced from MedchemExpress.com.[5] |

Table 2: In Vitro IC₅₀ Values of Drotaverine

| Target | Ligand | Drotaverine IC₅₀ (µM) |

| L-type Calcium Channel | [³H]nitrendipine | 5.6 |

| L-type Calcium Channel | [³H]diltiazem | 2.6 |

| Data from a study on pregnant rat uterine membranes.[5] |

Table 3: Pharmacokinetic Parameters of Drotaverine in Humans (80 mg single oral dose)

| Parameter | Value |

| Bioavailability | 24.5 - 91% (mean 58.2 ± 18.2%) |

| Cₘₐₓ | 292 ± 88 ng/mL |

| Tₘₐₓ | 1.9 ± 0.54 hours |

| Volume of Distribution | 193 ± 48 L |

| Half-life | 9.11 ± 1.29 hours |

| Data sourced from DrugBank Online.[1] |

Table 4: Acute Toxicity of Drotaverine

| Animal Model | Route of Administration | LD₅₀ |

| Rat | Oral | 540 mg/kg |

| Mouse | Oral | 350 mg/kg |

| Data sourced from DrugBank Online.[1] |

Experimental Protocols

In Vitro Protocol: Assessment of Smooth Muscle Relaxation

This protocol details the methodology to assess the relaxant effect of drotaverine on isolated smooth muscle tissue, such as guinea pig trachea.[4][6]

1. Tissue Preparation: a. Euthanize a male guinea pig and dissect the trachea. b. Cut the trachea into rings and then into strips. c. Mount the tracheal strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

2. Experimental Setup: a. Connect the tracheal strips to an isometric force transducer to record muscle tension. b. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.